molecular formula C13H10ClN B1621626 4-(P-Chlorostyryl)pyridine CAS No. 2502-99-0

4-(P-Chlorostyryl)pyridine

Cat. No. B1621626
CAS RN: 2502-99-0
M. Wt: 215.68 g/mol
InChI Key: PONMZBJRRLHVPF-UPHRSURJSA-N
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Description

4-(P-Chlorostyryl)pyridine, also known as CSP, is a synthetic compound with a wide range of biological and chemical properties. It has a linear formula of C13H10ClN . This compound has been used in various scientific and industrial applications due to its unique physical and chemical properties.


Synthesis Analysis

The synthesis of pyridine derivatives, including 4-(P-Chlorostyryl)pyridine, can be achieved through various methods. One approach involves the reaction of hydroxypyrimidines with phosphorous oxychloride (POCl3) under high temperatures in a sealed reactor . Another method involves the use of Pd2(dba)3 and X-Phos as a ligand for a mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides .


Molecular Structure Analysis

The molecular structure of 4-(P-Chlorostyryl)pyridine is similar to that of benzene, with one methine group replaced by a nitrogen atom . It contains a total of 26 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 Pyridine .


Physical And Chemical Properties Analysis

Pyridine, a related compound, has a molecular electric dipole moment of 2.2 debyes . It is diamagnetic with a diamagnetic susceptibility of -48.7 x 10^-6 cm^3 mol^-1 . The standard enthalpy of formation of pyridine is 100.2 kJ mol^-1 in the liquid phase and 140.4 kJ·mol^-1 in the gas phase .

Scientific Research Applications

Pharmaceutical Applications

Pyridine-based compounds, including derivatives like 4-(P-Chlorostyryl)pyridine, are known for their pharmacological applications. They can be found in natural products with bioactive properties and are used to face future challenges in medicine .

Chemical Sensing

Some pyridine derivatives have been evaluated for their cation recognition properties. For example, a pyridine-based derivative was designed as a naked-eye sensor for the detection of Hg+2 ions, changing color upon recognition .

Medicinal Chemistry

Pyridine moieties are present in many drugs due to their basicity, water solubility, stability, and hydrogen bond-forming ability. They play a significant role in the design of inhibitors for various diseases .

Synthesis and Reactivity

Pyridinium salts, which can be derived from pyridine compounds, have significant importance due to their synthetic routes and reactivity. They are used in creating ionic liquids and ylides with various applications .

Safety and Hazards

Pyridine, a related compound, is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . The safety data sheet advises using protective gloves, eye protection, and face protection when handling it .

Future Directions

The future directions for 4-(P-Chlorostyryl)pyridine could involve further exploration of its potential applications in various fields. For instance, it could be used as a rigid programmable isostere of equatorially and elusive axially substituted piperidines . Additionally, its potential as a tailored treatment in KCNA2-(gain-of-function)–encephalopathy could be explored .

properties

IUPAC Name

4-[(Z)-2-(4-chlorophenyl)ethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONMZBJRRLHVPF-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(P-Chlorostyryl)pyridine

CAS RN

2502-99-0
Record name NSC489
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Chlorostyryl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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